![molecular formula C10H9Cl2NO4 B7673693 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7673693.png)
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of dichlorophenoxy and acetylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]acetic acid typically involves the reaction of 2,5-dichlorophenol with chloroacetic acid to form 2,5-dichlorophenoxyacetic acid. This intermediate is then reacted with acetic anhydride and ammonia to yield the final product. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to handle the reagents and intermediates efficiently. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted phenoxyacetic acids.
Aplicaciones Científicas De Investigación
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and plant growth regulators.
Mecanismo De Acción
The mechanism of action of 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.
2-Methyl-4-chlorophenoxyacetic acid: A related compound with a methyl group instead of a chlorine atom.
Uniqueness
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[[2-(2,5-dichlorophenoxy)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c11-6-1-2-7(12)8(3-6)17-5-9(14)13-4-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPOAXFBQCZLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
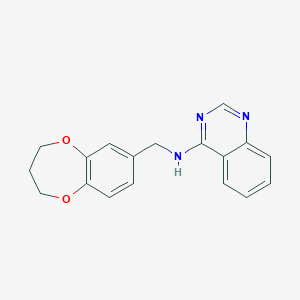

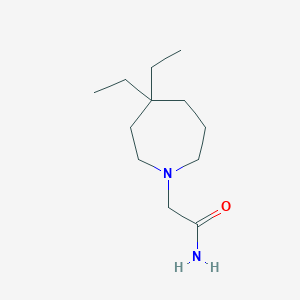

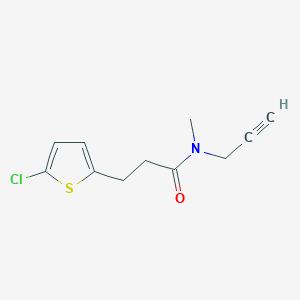
![ethyl N-[2-(5-bromo-4-fluoro-2-methylanilino)-2-oxoethyl]carbamate](/img/structure/B7673633.png)
![1-(Cyclobutylmethyl)-1-methyl-3-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7673650.png)
![N-[1-(4-fluorophenyl)-2,2-dimethylpropyl]-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride](/img/structure/B7673652.png)
![[4-[(Thian-3-ylamino)methyl]oxan-4-yl]methanol](/img/structure/B7673657.png)
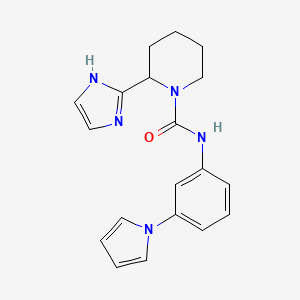
![Methyl 3-[5-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B7673675.png)
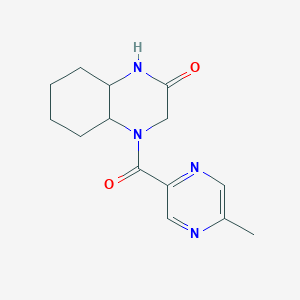
![[4-(1-Hydroxyethyl)piperidin-1-yl]-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanone;hydrochloride](/img/structure/B7673691.png)
![5-[(4,4-Diethylazepan-1-yl)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7673710.png)
